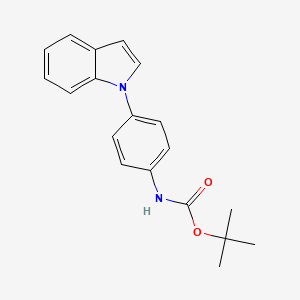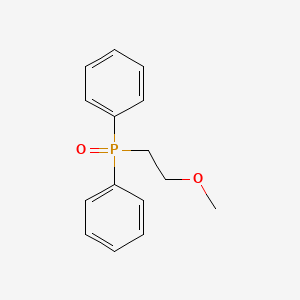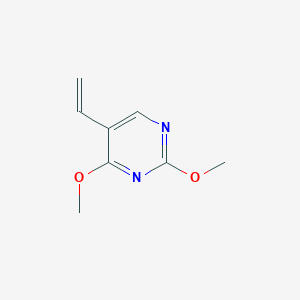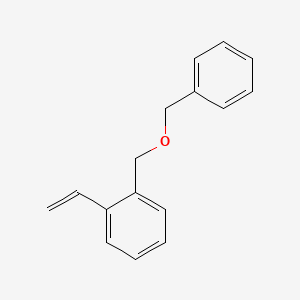![molecular formula C16H13NO3 B14131910 3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)
3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one typically involves a multi-step processThis is followed by bromination of the resulting compound with N-bromosuccinimide (NBS) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells by modulating microtubule assembly through the suppression of tubulin polymerization . This leads to mitotic blockade and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-amine: Another indole derivative with similar structural features.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Compounds with similar biological activities.
Uniqueness
3-Benzo[1,3]dioxol-5-ylmethyl-1,3-dihydroindol-2-one is unique due to its specific structural features and its ability to interact with microtubules, making it a promising candidate for anticancer drug development. Its ability to induce apoptosis and cause cell cycle arrest sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H13NO3 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO3/c18-16-12(11-3-1-2-4-13(11)17-16)7-10-5-6-14-15(8-10)20-9-19-14/h1-6,8,12H,7,9H2,(H,17,18) |
InChI-Schlüssel |
CEUDQGFLYIIRDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CC3C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)

![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)


![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)


![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)




